Enantiomeric Purity of (2S)-Indoline-2-carboxylic Acid Intermediate Exceeds 99.5%
In the synthesis of perindopril, the (2S)-indoline-2-carboxylic acid intermediate derived from (S)-indoline-2-carboxylic acid ethyl ester achieves enantiomeric purity greater than 99.5% following resolution with (R)-α-methylbenzylamine [1]. This level of stereochemical purity is essential for producing perindopril that meets pharmacopeial standards, as the (R)-enantiomer of the indoline moiety lacks ACE inhibitory activity.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | >99.5% (S)-enantiomer |
| Comparator Or Baseline | Racemic indoline-2-carboxylic acid (50% S, 50% R) |
| Quantified Difference | >49.5 percentage point improvement |
| Conditions | Resolution of racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine |
Why This Matters
Procurement of the (S)-enantiomer ester ensures downstream intermediates meet stringent enantiomeric purity specifications required for active pharmaceutical ingredient (API) manufacturing.
- [1] Souvie, J.-C., & Lecouve, J.-P. (2003). Method for the synthesis of (2S)-indoline-2-carboxylic acid for use in the synthesis of perindopril. Eur. Pat. Appl. EP 1354875 A1. View Source
